2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate
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Overview
Description
2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C12H14N2O4 It is known for its unique chemical structure, which includes a cyanoethyl group and a dimethoxyphenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate typically involves the reaction of 3,5-dimethoxyaniline with cyanoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoethyl (3,5-dimethylphenyl)carbamate
- 2-Cyanoethyl (3,5-dihydroxyphenyl)carbamate
- 2-Cyanoethyl (3,5-dichlorophenyl)carbamate
Uniqueness
2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications .
Properties
CAS No. |
89078-33-1 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-cyanoethyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-16-10-6-9(7-11(8-10)17-2)14-12(15)18-5-3-4-13/h6-8H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
HUFXGEVDRBDJCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)OCCC#N)OC |
Origin of Product |
United States |
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